![molecular formula C10H12FNO3 B3042625 N-(3,4-dimethoxyphenyl)-2-fluoroacetamide CAS No. 648427-41-2](/img/structure/B3042625.png)
N-(3,4-dimethoxyphenyl)-2-fluoroacetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-fluoroacetamide (FMA) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. FMA is a fluorinated analog of acetaminophen, which is a widely used analgesic drug. FMA has been shown to exhibit analgesic and anti-inflammatory properties in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Scientific Research Applications
Organic Synthesis and Catalysis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. This methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound exhibits good green metrics, making it a potential bioactive candidate .
Pyrazoline Derivatives
The synthesis of (E)-(1-(4-ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline) involves cyclization between the monocarbonyl curcuminoid and ethyl hydrazinobenzoate. This compound is obtained in high yield and purity, making it relevant for further investigations .
Muscle Relaxant Applications
3,4-Dimethoxyphenylacetonitrile: serves as an intermediate in the preparation of the muscle relaxant papaverin . Its role in this context highlights its potential therapeutic applications .
Biological Effects and Target Molecule Binding
Triazole derivatives, including N1-(3,4-dimethoxyphenyl)-2-fluoroacetamide , exhibit diverse biological effects due to their structural characteristics. These compounds are known to bind with target molecules, making them valuable in drug discovery .
Fungicide, Bactericide, and Herbicide Formulations
3-aryl-3-triazolylpropiophenones: , a family of compounds containing triazole moieties, have been described as efficient components in formulations for fungicides, bactericides, and herbicides. Their potential applications in agriculture and pest control are noteworthy .
Aza-Michael Reaction and β-Aminocarbonyl Derivatives
The aza-Michael reaction, an atom-efficient synthetic protocol, provides access to β-aminocarbonyl derivatives. These compounds serve as valuable precursors for bioactive moleculesN1-(3,4-dimethoxyphenyl)-2-fluoroacetamide can be explored in this context .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes like dipeptidyl peptidase 4
Mode of Action
Similar compounds have been found to inhibit sterol (ergosterol) synthesis and catalyze the C–C cleavage of a propenyl side chain . More detailed studies are required to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Related compounds have been used in the synthesis of various bioactive compounds
Result of Action
Related compounds have been found to have various biological effects . More research is needed to understand the specific effects of this compound.
Action Environment
Related compounds have been found to exhibit different behaviors in various environments
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-fluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMADFTSXELFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CF)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-fluoroacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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